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Compound of Interest

Compound Name: 1-methylcyclohex-2-en-1-ol

Cat. No.: B1345100 Get Quote

An In-depth Technical Guide to the ¹³C NMR Signal Assignment of 1-methylcyclohex-2-en-1-
ol

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

modern organic chemistry, providing unparalleled insight into molecular structure. Among its

variants, ¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of

organic molecules. This technical guide provides a detailed analysis of the ¹³C NMR spectrum

of 1-methylcyclohex-2-en-1-ol, a chiral allylic alcohol of interest in synthetic chemistry. Due to

the limited availability of public experimental spectral data, this guide utilizes predicted NMR

data to offer a comprehensive understanding of the compound's spectral characteristics and a

logical framework for signal assignment. This information is intended to assist researchers,

scientists, and professionals in the fields of drug development and organic chemistry in the

structural characterization of similar compounds.

Data Presentation
The predicted ¹³C NMR chemical shifts for 1-methylcyclohex-2-en-1-ol are summarized in

Table 1. The data was generated using a reputable online NMR prediction tool and is presented

to facilitate understanding of the expected spectral features. It is important to note that
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predicted data may vary from experimental values, and this information should be used as a

guide for spectral interpretation.

Table 1: Predicted ¹³C NMR Data for 1-methylcyclohex-2-en-1-ol

Carbon Atom
Predicted Chemical Shift
(ppm)

Multiplicity (from DEPT)

C1 68.5 C (Quaternary)

C2 134.2 CH (Methine)

C3 128.9 CH (Methine)

C4 29.7 CH₂ (Methylene)

C5 18.8 CH₂ (Methylene)

C6 34.5 CH₂ (Methylene)

C7 (CH₃) 28.3 CH₃ (Methyl)

Experimental Protocol
The following is a general experimental protocol for acquiring a ¹³C NMR spectrum of a cyclic

alcohol like 1-methylcyclohex-2-en-1-ol. The specific parameters may be adjusted based on

the available instrumentation and the sample concentration.

Sample Preparation:

Dissolve approximately 10-50 mg of 1-methylcyclohex-2-en-1-ol in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

Nucleus: ¹³C
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Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary

carbons.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): 0 to 220 ppm.

Temperature: 298 K.

DEPT Experiments:

To aid in the assignment of carbon multiplicities, DEPT-90 and DEPT-135 experiments

should be performed.

DEPT-90: This experiment will only show signals for CH (methine) carbons.

DEPT-135: This experiment will show positive signals for CH (methine) and CH₃ (methyl)

carbons, and negative signals for CH₂ (methylene) carbons. Quaternary carbons will be

absent.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-

domain spectrum.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Signal Assignment and Interpretation
The assignment of the ¹³C NMR signals is based on established principles of chemical shift

theory, including inductive effects, hybridization, and shielding/deshielding effects,

supplemented by the information from predicted DEPT spectra.
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C1 (Quaternary Carbon, ~68.5 ppm): This is the carbon atom bonded to the hydroxyl group

and the methyl group. Being a quaternary carbon, it will not appear in DEPT spectra. Its

chemical shift is significantly downfield due to the deshielding effect of the electronegative

oxygen atom.

C2 and C3 (Olefinic Carbons, ~134.2 and ~128.9 ppm): These are the sp²-hybridized

carbons of the double bond. They appear in the most downfield region of the spectrum,

which is characteristic of olefinic carbons. C2, being closer to the electron-withdrawing

hydroxyl group, is predicted to be slightly more deshielded (further downfield) than C3. Both

would appear as positive signals in a DEPT-90 and DEPT-135 experiment.

C6 (Methylene Carbon, ~34.5 ppm): This is the allylic methylene carbon, adjacent to the

double bond. Its position is slightly downfield compared to other methylene carbons due to

its proximity to the π-system. It will appear as a negative signal in a DEPT-135 experiment.

C4 and C5 (Methylene Carbons, ~29.7 and ~18.8 ppm): These are the saturated sp³-

hybridized methylene carbons of the cyclohexene ring. They are expected to have chemical

shifts in the typical aliphatic region. Their precise assignment would require more advanced

2D NMR techniques like HSQC and HMBC. Both would show as negative signals in a DEPT-

135 experiment.

C7 (Methyl Carbon, ~28.3 ppm): This is the carbon of the methyl group attached to C1. It is

in the aliphatic region and will appear as a positive signal in a DEPT-135 experiment.

Mandatory Visualization
The logical workflow for the assignment of the ¹³C NMR signals of 1-methylcyclohex-2-en-1-ol
can be visualized as a flowchart. This diagram illustrates the decision-making process based

on chemical shift regions and DEPT experimental data.
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¹³C NMR Signal Assignment Workflow for 1-methylcyclohex-2-en-1-ol

¹³C NMR Spectrum

Analyze Chemical Shift Regions

~120-140 ppm
(Olefinic Region)

Downfield

~60-70 ppm
(C-O Region)

Mid-field

~15-40 ppm
(Aliphatic Region)

Upfield

Perform DEPT-90 & DEPT-135
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Negative in DEPT-135

Assign C2 & C3 Assign C1 Assign C7 (CH₃) Assign C4, C5, C6 (CH₂)

Click to download full resolution via product page

Caption: Logical workflow for ¹³C NMR signal assignment.

Conclusion
This technical guide provides a comprehensive overview of the assignment of ¹³C NMR signals

for 1-methylcyclohex-2-en-1-ol based on predicted data. The combination of chemical shift

theory and spectral editing techniques like DEPT provides a robust methodology for structural
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elucidation. While predicted data is a valuable tool in the absence of experimental spectra, it is

always recommended to confirm assignments with empirical data whenever possible. The

principles and workflow outlined in this guide are broadly applicable to the structural analysis of

other novel or uncharacterized organic molecules, making it a valuable resource for

professionals in the chemical and pharmaceutical sciences.

To cite this document: BenchChem. [assigning 13C NMR signals for 1-methylcyclohex-2-en-
1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345100#assigning-13c-nmr-signals-for-1-
methylcyclohex-2-en-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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